molecular formula C6H5Cl2NO B2805165 O-(3,4-dichlorophenyl)hydroxylamine CAS No. 99907-89-8

O-(3,4-dichlorophenyl)hydroxylamine

Cat. No. B2805165
CAS RN: 99907-89-8
M. Wt: 178.01
InChI Key: CQGFHBXNVRAUGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3,4-dichlorophenyl)hydroxylamine is a chemical compound with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.02 . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for O-(3,4-dichlorophenyl)hydroxylamine is 1S/C6H5Cl2NO/c7-5-2-1-4 (10-9)3-6 (5)8/h1-3H,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

O-(3,4-dichlorophenyl)hydroxylamine is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Mode of Action in Photosynthesis Research Research on O-(3,4-dichlorophenyl)hydroxylamine highlights its significance in photosynthesis studies, particularly through its interaction with spinach chloroplasts. Studies show that this compound, under specific conditions, can induce significant changes in fluorescence induction and hydroxylamine photo-oxidation, offering insights into the mode of action of photosystem II inhibitors. This has facilitated the use of fluorescence data to estimate the concentration of active system II centers in the presence of inhibitors like 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) (Bennoun & Li, 1973).

Active Site Modification in Enzyme Studies The electrophilic amination of specific residues by O-(3,4-dichlorophenyl)hydroxylamine and related compounds has been pivotal in enzyme research, demonstrating the modification of active sites in enzymes like D-amino acid oxidase. This provides a clear understanding of enzyme functionality and the impact of specific modifications on enzyme activity, illustrating the compound's utility in probing enzyme mechanisms (D’Silva, Williams, & Massey, 1986).

Photooxidation Studies Significant findings from the study of O-(3,4-dichlorophenyl)hydroxylamine include its role in photooxidation processes within photosystem II. The interaction with hydroxylamine, particularly in low concentrations, causes a delay in oxygen evolution in photosystem II, indicating its potential to set back reaction centers to a state resembling the S0 state. This has implications for understanding the structural rearrangements and electron transport within photosystem II (Guiles et al., 1990).

Synthetic Chemistry Applications In the realm of synthetic chemistry, O-(3,4-dichlorophenyl)hydroxylamine has been utilized in the synthesis of complex organic compounds. It serves as a versatile reagent for the introduction of amino groups, facilitating the synthesis of a wide range of compounds with biological and pharmaceutical significance. This underscores its utility in expanding the toolkit for synthetic organic chemistry and drug discovery efforts (Legault & Charette, 2003).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

O-(3,4-dichlorophenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGFHBXNVRAUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1ON)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(3,4-dichlorophenyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.